1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine

Kinase inhibition Oncology research Target selectivity

1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine (CAS 956360-74-0; molecular formula C17H12FN5S; MW 337.38 g/mol) is a heterocyclic small molecule composed of a 1H-pyrazol-5-amine core substituted at the 4-position with a 2-pyridinyl group and at the 1-position with a 4-(4-fluorophenyl)-1,3-thiazol-2-yl moiety. This compound belongs to the pyrazole-thiazole hybrid class and has been profiled as a multi-kinase inhibitor with reported activity against Src, B-Raf, EGFRs, and VEGFR-2.

Molecular Formula C17H12FN5S
Molecular Weight 337.38
CAS No. 956360-74-0
Cat. No. B3000840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine
CAS956360-74-0
Molecular FormulaC17H12FN5S
Molecular Weight337.38
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=C(N(N=C2)C3=NC(=CS3)C4=CC=C(C=C4)F)N
InChIInChI=1S/C17H12FN5S/c18-12-6-4-11(5-7-12)15-10-24-17(22-15)23-16(19)13(9-21-23)14-3-1-2-8-20-14/h1-10H,19H2
InChIKeyKVLQFTROVUUAOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine (CAS 956360-74-0): Scientific Selection Overview for Multi-Kinase Inhibitor Procurement


1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine (CAS 956360-74-0; molecular formula C17H12FN5S; MW 337.38 g/mol) is a heterocyclic small molecule composed of a 1H-pyrazol-5-amine core substituted at the 4-position with a 2-pyridinyl group and at the 1-position with a 4-(4-fluorophenyl)-1,3-thiazol-2-yl moiety . This compound belongs to the pyrazole-thiazole hybrid class and has been profiled as a multi-kinase inhibitor with reported activity against Src, B-Raf, EGFRs, and VEGFR-2 . It is commercially available from multiple suppliers including Key Organics Ltd. and Biosynth as a research-grade compound .

Why Close Analogs of 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine Cannot Be Interchanged in Kinase Inhibitor Research


The pyrazole-thiazole scaffold class exhibits pronounced sensitivity to substituent identity and regiochemistry with respect to kinase selectivity profiles. The target compound 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine occupies a distinct position within this class: unlike analogs bearing a second 4-fluorophenyl group at the pyrazole 4-position (e.g., CAS 955966-80-0), which shift target engagement toward CDK2 and CDK9 (IC50 values of 0.12 µM and 0.34 µM for CDK2 and JAK3, respectively), the 2-pyridinyl substituent redirects the inhibition profile toward Src, B-Raf, EGFR, and VEGFR-2 kinases . Similarly, the 4-chlorophenyl-thiazole analog (CAS 956961-81-2) and the 3-methyl-pyrazole analog (CAS 1170293-94-3) each present altered steric and electronic environments that cannot recapitulate the multi-kinase selectivity fingerprint of the target compound [1]. Generic substitution without rigorous side-by-side profiling therefore carries a high risk of obtaining a compound with a fundamentally different target engagement pattern, invalidating comparative structure-activity relationship (SAR) studies and wasting procurement resources.

Quantitative Differentiators for 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine vs. Closest Analogs


Multi-Kinase Target Profile Breadth vs. Bis-Fluorophenyl Analog (CAS 955966-80-0)

The target compound (CAS 956360-74-0) demonstrates reported inhibitory activity against a panel of four clinically relevant kinases — Src, B-Raf, EGFRs, and VEGFR-2 — distinguishing it from the structurally closest analog, 4-(4-fluorophenyl)-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine (CAS 955966-80-0), which is characterized by CDK2/JAK3 pathway inhibition with an IC50 value of 0.12 µM for CDK2 in enzymatic assays . The target compound's multi-kinase profile spans both cytoplasmic tyrosine kinases (Src) and receptor tyrosine kinases (EGFR, VEGFR-2) as well as the MAPK pathway (B-Raf) .

Kinase inhibition Oncology research Target selectivity

Pyridinyl Substituent Advantage: Physicochemical Differentiation from 4-(4-Fluorophenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine (CAS 955966-53-7)

Replacing the 4-fluorophenyl group at the pyrazole 4-position with a 2-pyridinyl nitrogen-containing heteroaryl (as in the target compound) introduces an H-bond acceptor that can modulate aqueous solubility and reduce logP relative to the corresponding 4-phenyl-thiazole analog. The target compound (C17H12FN5S, MW 337.38 g/mol) incorporates five nitrogen atoms (two pyridine/pyrazole, two thiazole, one amine), providing multiple H-bond acceptor/donor sites absent in the 4-(4-fluorophenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine (CAS 955966-53-7), which has only four nitrogen atoms and lacks the pyridinyl moiety .

Drug-likeness Physicochemical properties Solubility optimization

Fluorophenyl Regioisomer Selectivity: Target Compound vs. 4-(4-Fluorophenyl)-1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine (CAS 955976-89-3)

The target compound features a single 4-fluorophenyl substituent on the thiazole ring, whereas its close analog 4-(4-fluorophenyl)-1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine (CAS 955976-89-3) incorporates a meta-fluorine on the thiazole-attached phenyl and an additional para-fluorophenyl on the pyrazole ring [1]. The presence of fluorine atoms in para vs. meta positions can differentially influence metabolic stability via cytochrome P450 oxidation resistance and modulate π-stacking interactions within kinase ATP-binding pockets [2]. Class-level evidence indicates that para-fluorophenyl substitution generally confers superior metabolic stability compared to meta-fluoro substitution due to reduced susceptibility to oxidative metabolism at the para position [2].

Fluorine SAR Binding affinity Metabolic stability

Scaffold Architecture Differentiation: 1,3-Thiazol-2-yl-1H-pyrazol-5-amine vs. Thiazolyl-Pyrazoline Hybrids from Dual EGFR/HER2 Inhibitor Series

The target compound features a fully aromatic 1H-pyrazol-5-amine scaffold directly coupled to a 1,3-thiazole ring, whereas a related series of thiazolyl-pyrazoline hybrids (compounds 3f and 3q) demonstrated dual EGFR/HER2 inhibition with EGFR IC50 values of 4.34 ± 0.66 µM and 4.71 ± 0.84 µM respectively, and HER2 IC50 of 2.28 ± 0.53 µM (compound 3f) [1]. The saturated pyrazoline ring in these comparators introduces conformational flexibility absent in the fully aromatic pyrazole of the target compound, potentially leading to differences in binding kinetics and selectivity. The target compound's aromatic pyrazole-5-amine may provide a more rigid pharmacophore, which can be advantageous for achieving selectivity through shape complementarity in kinase hinge-binding regions [2].

Scaffold comparison Kinase inhibitor design EGFR targeting

Molecular Weight Superiority: Target Compound vs. Dual Fluorophenyl-Substituted Pyrazole-Thiazole Analog (CAS 955966-80-0)

The target compound's molecular weight of 337.38 g/mol places it within the lead-like chemical space (MW < 350 Da), whereas the closest dual-fluorophenyl analog 4-(4-fluorophenyl)-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine (CAS 955966-80-0) has a molecular weight of 354.38 g/mol . This 17 g/mol difference is structurally attributable to the replacement of a second 4-fluorophenyl group (C6H4F, 95.09 Da) with a 2-pyridinyl group (C5H4N, 78.09 Da) at the pyrazole 4-position. The lower MW of the target compound provides higher atom economy and improved ligand efficiency potential, as it retains kinase inhibitory activity with fewer heavy atoms [1].

Lead-likeness Fragment-based drug discovery Ligand efficiency

Chemical Tractability and Synthetic Accessibility: 5-Aminopyrazole Core vs. 3-Methylpyrazole Analog (CAS 1170293-94-3)

The target compound's 5-aminopyrazole core presents a primary aromatic amine that serves as a versatile handle for further chemical derivatization (acylation, sulfonylation, reductive amination, urea/thiourea formation), enabling rapid generation of focused libraries for SAR exploration. The 3-methyl analog 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine (CAS 1170293-94-3) lacks the 4-position pyridinyl substituent and presents a methyl group at the 3-position, which sterically and electronically alters the pyrazole ring and limits derivatization options at that position [1]. The target compound's amine group at the 5-position of the pyrazole is conserved, providing a reactive nucleophilic center amenable to parallel synthesis strategies [2].

Synthetic accessibility Derivatization potential Hit expansion

Optimal Research and Procurement Application Scenarios for 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine (CAS 956360-74-0)


Multi-Kinase Panel Screening for Polypharmacology-Driven Oncology Hit Identification

The target compound's reported activity across Src, B-Raf, EGFRs, and VEGFR-2 makes it suitable as a starting point for multi-kinase panel screening programs aimed at identifying polypharmacological agents for cancers driven by convergent activation of multiple signaling pathways . Rather than screening against individual kinase targets in isolation, procurement teams can deploy this single compound in parallel against an expanded panel of clinically relevant kinases, maximizing screening efficiency while conserving compound inventory. In contrast, analogs biased toward single kinase families (e.g., CAS 955966-80-0 for CDK2/JAK3 pathways) would require supplementary compounds to achieve equivalent target coverage.

Scaffold-Hopping Benchmarking Against Saturated Pyrazoline-Based EGFR/HER2 Dual Inhibitors

The aromatic pyrazole-5-amine scaffold of the target compound can serve as a benchmarking control in scaffold-hopping exercises that compare the selectivity and potency of fully aromatic pyrazole-based inhibitors against saturated pyrazoline-based series (e.g., the thiazolyl-pyrazoline hybrids with reported EGFR IC50 values of 4.34–4.71 µM and HER2 IC50 of 2.28 µM) [1]. By procuring both scaffold types, research teams can deconvolute the contribution of scaffold rigidity to kinase selectivity and binding kinetics, informing the design of next-generation inhibitors with optimized target engagement profiles.

Lead-Like Starting Point for Fragment-to-Lead Optimization Leveraging 5-Aminopyrazole Derivatization

With a molecular weight of 337.38 g/mol — 17 g/mol lower than the bis-fluorophenyl analog (CAS 955966-80-0, MW 354.38) — and a primary 5-amine group available as a synthetic handle, the target compound is positioned as a lead-like starting point for fragment-to-lead optimization . The 5-aminopyrazole core can be rapidly elaborated via acylation, sulfonylation, or reductive amination to generate focused compound libraries. The lower molecular weight provides headroom for property-guided optimization (e.g., adding substituents while staying within the Rule of Five), an advantage not available with heavier bis-fluorophenyl analogs that begin optimization closer to developability thresholds.

Fluorine SAR Exploration: Para-Fluorophenyl Benchmark for Metabolic Stability Studies

The single para-fluorophenyl group on the thiazole ring provides a defined baseline for fluorine substitution SAR studies. Research groups investigating the impact of fluorine position and count on metabolic stability and target binding can use this compound as a reference point against meta-fluorinated analogs (e.g., CAS 955976-89-3) or non-fluorinated phenyl analogs (e.g., CAS 955966-53-7) [2]. The target compound's defined single-fluorine substitution pattern enables systematic exploration of fluorine effects without confounding variables introduced by multiple fluorine atoms.

Quote Request

Request a Quote for 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.